Cas no 150374-72-4 (N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide)

N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide is a specialized organic compound featuring a pyridine core functionalized with a dimethylcarboxamide group at the 3-position and a methylsulfanyl moiety at the 2-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The dimethylamide group enhances solubility and stability, while the methylsulfanyl substituent offers versatility for further derivatization. Its well-defined molecular architecture makes it valuable for research in medicinal chemistry and catalysis. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring optimal performance in synthetic workflows.
N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide structure
150374-72-4 structure
Product Name:N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide
CAS No:150374-72-4
MF:C9H12N2OS
MW:196.269380569458
MDL:MFCD00177795
CID:3791029
PubChem ID:2799882
Update Time:2025-06-08

N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxamide, N,N-dimethyl-2-(methylthio)-
    • N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide
    • HMS1432K07
    • EN300-8100685
    • PJY
    • N3,N3-dimethyl-2-(methylthio)nicotinamide
    • SR-01000638693-1
    • AKOS009074094
    • IDI1_011966
    • 150374-72-4
    • Maybridge3_000579
    • Z144495212
    • N,N-dimethyl-2-methylsulfanylpyridine-3-carboxamide
    • CCG-49223
    • MDL: MFCD00177795
    • Inchi: 1S/C9H12N2OS/c1-11(2)9(12)7-5-4-6-10-8(7)13-3/h4-6H,1-3H3
    • InChI Key: KORZBTDVYBSAMM-UHFFFAOYSA-N
    • SMILES: C1(SC)=NC=CC=C1C(N(C)C)=O

Computed Properties

  • Exact Mass: 196.06703418Da
  • Monoisotopic Mass: 196.06703418Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 58.5Ų

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Additional information on N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide

Professional Introduction to N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 150374-72-4)

N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide, a compound with the chemical formula C9H13NOS, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The CAS number 150374-72-4 serves as a unique identifier, ensuring precise classification and retrieval of relevant scientific data.

The N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide structure consists of a pyridine core substituted with a methylsulfanyl group at the 2-position and an amide functional group at the 3-position. This configuration imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, facilitating various chemical transformations useful in medicinal chemistry.

In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide has been studied for its role in modulating biological pathways associated with inflammation, neurodegeneration, and cancer. Preliminary in vitro studies suggest that this compound exhibits inhibitory activity against certain enzymes implicated in these diseases. For instance, its ability to interact with specific protein targets may lead to the development of novel therapeutic agents.

The amide group in the molecular structure is particularly noteworthy, as it serves as a key pharmacophore in many bioactive molecules. The amide linkage can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets. Additionally, the methylsulfanyl moiety contributes to the compound's solubility and metabolic stability, factors that are crucial for drug efficacy and safety. These characteristics make N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide a promising candidate for further investigation.

Advances in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular docking studies have identified potential binding pockets on target proteins where N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide may exert its effects. These virtual screening approaches have accelerated the drug discovery process by narrowing down candidates for experimental validation.

The synthesis of N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions followed by amide bond formation. The use of chiral auxiliaries or asymmetric catalysis can enhance enantioselectivity, which is essential for developing enantiomerically pure drugs with improved pharmacokinetic profiles.

In conclusion, N,N-dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 150374-72-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity position it as a valuable scaffold for drug discovery. As research continues to uncover new therapeutic applications, this compound is likely to play an increasingly important role in the development of next-generation medications.

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